
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Descripción
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound characterized by a pyrazole ring substituted with a pinacol boronic ester group at the 3-position. Its molecular formula is C₉H₁₅BN₂O₂, with a molecular weight of 194.04 g/mol (CAS: 269410-08-4) . The pinacol boronic ester moiety makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical and materials chemistry to form carbon-carbon bonds . This compound is synthesized via alkylation of the pyrazole precursor followed by coupling reactions, achieving high purity (≥97%) for industrial applications .
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-6-11-12-7/h5-6H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLOIDOKWUESNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844501-71-9, 1086111-17-2 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Iodination of Pyrazole
The synthesis begins with iodination of pyrazole at the 3-position. While pyrazole’s inherent electronic structure favors iodination at the 4-position, directing groups or protective strategies enable selective 3-substitution. For instance, temporary N1-alkylation with methyl or benzyl groups alters the electronic environment, promoting iodination at the 3-position. Reacting pyrazole with iodine (0.5–0.6 equiv) and hydrogen peroxide (1.0–1.2 equiv) in ethanol at ≤70°C yields 3-iodo-1H-pyrazole. Saturated sodium bisulfite quenches excess iodine, and sodium bicarbonate adjusts the pH to 8, isolating the product in 65–75% yield.
Alkylation (Optional)
If N1-protection is required, 3-iodo-1H-pyrazole reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3). This step ensures regioselectivity in subsequent reactions but is omitted if the final product requires a free N-H group.
Boronation via Grignard Exchange
3-Iodo-1H-pyrazole undergoes Grignard exchange with isopropylmagnesium bromide and BE001 (isopropyl tetramethyl dioxaborolane ester) at 0–30°C. The reaction proceeds via a single-electron transfer mechanism, where the Grignard reagent displaces iodide, forming the boron-carbon bond. This method achieves yields of 58–62% with >98% purity, as confirmed by GC and -NMR.
Key Reaction Conditions
-
Molar ratio: 3-iodo-1H-pyrazole : iPrMgBr : BE001 = 1 : 1.0–1.2 : 1.0–1.2
-
Temperature: 0–30°C
-
Solvent: Tetrahydrofuran (THF)
Suzuki-Miyaura Borylation
Halogenation of Pyrazole
3-Bromo-1H-pyrazole serves as the starting material, synthesized via electrophilic bromination using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions. Alternatively, directed ortho-bromination with a palladium catalyst achieves regioselectivity.
Miyaura Borylation
The brominated derivative reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 (1–5 mol%), KOAc (2–3 equiv), and 1,4-dioxane at 80–100°C. This one-step method directly installs the boronic ester group via palladium-mediated transmetallation.
Example Protocol
-
3-Bromo-1H-pyrazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2 (5 mol%)
-
Base: KOAc (3.0 equiv)
-
Solvent: 1,4-Dioxane/H2O (10:1)
Directed Metalation-Borylation
Directed Lithiation
Pyrazole is treated with lithium diisopropylamide (LDA) at -78°C in THF, deprotonating the 3-position. Quenching the lithiated intermediate with trimethyl borate forms the boronic acid, which is subsequently esterified with pinacol.
Esterification
The crude boronic acid reacts with pinacol (1.2 equiv) in refluxing toluene, azeotropically removing water. This step affords the target compound in 50–55% overall yield.
Comparative Analysis of Methods
Reaction Optimization and Challenges
Regioselectivity in Halogenation
Achieving 3-substitution in pyrazole remains challenging due to competing 4- and 5-position reactivity. N1-Protection with electron-withdrawing groups (e.g., tosyl) enhances 3-selectivity by polarizing the ring electrons.
Catalyst Efficiency in Miyaura Borylation
Palladium catalysts with bulky ligands (e.g., XPhos) improve yields by mitigating protodeboronation side reactions. Microwave-assisted heating reduces reaction times from 16 h to 2 h, enhancing throughput.
Purification Challenges
The product’s sensitivity to hydrolysis necessitates anhydrous workup. Column chromatography over silica gel with ethyl acetate/petroleum ether (1:4) effectively isolates the boronic ester.
Applications in Synthesis
Análisis De Reacciones Químicas
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety facilitates palladium-catalyzed coupling with aryl/heteroaryl halides, forming biaryl or heterobiaryl pyrazole derivatives.
Example Reaction
Substrate : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Coupling Partner : Ethyl 2-chloro-2,2-difluoroacetate
Catalyst : Pd(PPh₃)₄
Base : K₂CO₃
Solvent : DMF
Temperature : 60°C
Yield : 63% (crude)
Reaction Component | Details |
---|---|
Catalyst Loading | 2–5 mol% Pd |
Base | K₂CO₃, Na₂CO₃, or CsF |
Solvent | DMF, THF, or dioxane |
Typical Yield Range | 50–85% |
Electrophilic Substitution Reactions
The pyrazole ring undergoes regioselective electrophilic substitution at the N-1 or C-4 positions, depending on reaction conditions.
N-Alkylation
Substrate : this compound
Reagent : Ethyl bromoacetate
Conditions : K₂CO₃, DMF, 60°C, 16 h
Product : Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate
Yield : 72%
C-H Functionalization
Direct C-4 halogenation or nitration has been reported under acidic conditions, though yields are moderate (30–45%) due to steric hindrance from the boronate group .
Oxidation and Hydrolysis
The boronate ester converts to boronic acid under controlled hydrolysis:
Reaction :
this compound
→ 3-Borono-1H-pyrazole
Conditions : 1M HCl, THF/H₂O (1:1), 25°C, 2 h
Yield : 89%
Property | Boronate Ester | Boronic Acid |
---|---|---|
Stability | Air-stable | Moisture-sensitive |
Solubility | Organic solvents | Partially water-soluble |
Reactivity | Coupling reactions | Direct aryl binding |
Cyclization Reactions
The compound participates in heterocycle formation via tandem coupling-cyclization:
Example : Synthesis of Pyrazolo[3,4-b]pyridines
Step 1 : Suzuki coupling with 2-chloronicotinonitrile
Step 2 : Intramolecular cyclization under basic conditions
Catalyst : Pd(dppf)Cl₂
Yield : 58% over two steps
Comparative Reactivity with Analogues
Reactivity varies significantly with substitution patterns:
Compound | Suzuki Coupling Yield | N-Alkylation Efficiency |
---|---|---|
1-Methyl-3-boronate-pyrazole | 78% | 92% |
4-Boronate-1H-pyrazole | 65% | 34% |
3-(4,4,5,5-Tetramethyl-dioxaborolan) | 70% | 68% |
Aplicaciones Científicas De Investigación
One of the primary applications of this compound lies in its use as a reagent in organic synthesis. The boron atom in the dioxaborolane group makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and synthesizing complex organic molecules.
Case Study: Suzuki Coupling Reactions
In a recent study, researchers utilized 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a boronic acid pinacol ester to couple with various aryl halides. The reactions showed high yields and selectivity for the desired biphenyl products. This demonstrates the effectiveness of this compound in facilitating the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals .
Applications in Materials Science
The compound is also significant in materials science due to its ability to form covalent organic frameworks (COFs). COFs are porous materials that have applications in gas storage and separation, catalysis, and drug delivery.
Table 2: Properties of COFs Derived from this compound
Property | Value |
---|---|
Surface Area | Up to 1200 m²/g |
Pore Size | ~1 nm |
Stability | High thermal stability |
Application | Photocatalysis |
Case Study: Photocatalytic Applications
Research has indicated that COFs synthesized using this compound exhibit excellent photocatalytic properties for hydrogen generation. In one experiment, COFs demonstrated an evolution rate of up to under visible light irradiation . This highlights the potential for developing sustainable energy solutions using materials derived from this compound.
Applications in Medicinal Chemistry
In medicinal chemistry, the unique properties of this compound allow it to be explored as a pharmacophore in drug design. Its ability to form stable complexes with biological targets can lead to the development of new therapeutic agents.
Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of pyrazole derivatives. Compounds incorporating the dioxaborolane moiety have shown promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression . This positions them as potential candidates for further development into anticancer drugs.
Mecanismo De Acción
El clorhidrato de lidamidine ejerce sus efectos al activar los receptores alfa2-adrenérgicos, que están involucrados en la regulación de la secreción y motilidad intestinal. El compuesto inhibe la vía del factor nuclear-kappa B (NF-κB), reduciendo la inflamación y modulando la respuesta inmune. También inhibe la producción de citoquinas proinflamatorias como el factor de necrosis tumoral alfa e interleucina-6 .
Compuestos Similares:
Loperamida: Otro agente antidiarreico que funciona al ralentizar la motilidad intestinal.
Clonidina: Un agonista del receptor alfa2-adrenérgico que se utiliza para tratar la hipertensión y ciertos trastornos gastrointestinales.
Biclodil: Un vasodilatador con propiedades antidiarreicas similares.
Singularidad: El clorhidrato de lidamidine es único en su acción dual de inhibir tanto la secreción intestinal como la motilidad, lo que lo hace particularmente efectivo para tratar la diarrea. Su capacidad para modular la respuesta inmune y reducir la inflamación también lo distingue de otros compuestos similares .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and analogous compounds:
Key Structural and Functional Insights
Regiochemistry of Boronic Ester :
- The position of the boronic ester on the pyrazole ring (3- vs. 4-position) significantly impacts reactivity. For example, 3-substituted derivatives (target compound) are more sterically accessible for coupling reactions compared to 4-substituted isomers .
- Regioisomers like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may exhibit lower yields in certain Suzuki reactions due to steric hindrance .
Substituent Effects :
- Electron-Withdrawing Groups : Derivatives with trifluoromethyl (e.g., ) or difluoromethyl () groups enhance metabolic stability in drug candidates but may reduce solubility .
- Bulky Substituents : The tetrahydropyran group in 1-(oxan-2-yl)-5-substituted pyrazole improves solubility for aqueous-phase reactions but complicates purification .
Hybrid Aryl-Boronic Esters :
- Compounds like 1-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole () enable biaryl synthesis via Suzuki coupling but require higher catalyst loading due to reduced boron electron density .
Industrial Relevance :
- Methyl-substituted derivatives (e.g., 1-Methyl-4-substituted pyrazole, ) are preferred in scalable pesticide synthesis due to their stability and ease of functionalization .
Actividad Biológica
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₆BN₂O₂
- Molecular Weight : 245.0853 g/mol
- CAS Number : 1093819-50-1
Synthesis
The synthesis of this compound typically involves the reaction of pyrazole derivatives with boronic acid pinacol esters under specific conditions. The methodology often includes:
- Reagents : Boronic acid pinacol ester and pyrazole.
- Catalysts : Commonly used catalysts include palladium or nickel complexes.
- Conditions : Reactions are generally performed under inert atmospheres (e.g., nitrogen or argon) at elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been noted for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it demonstrates significant inhibition of certain kinases and phosphatases that play crucial roles in cellular signaling.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have evaluated the pharmacological effects of this compound:
-
In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line A : IC₅₀ = 12 µM
- Cell Line B : IC₅₀ = 25 µM
- In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to significant tumor reduction and improved survival rates when administered alongside conventional therapies.
Comparative Biological Activity Table
Compound | IC₅₀ (µM) | Biological Activity |
---|---|---|
This compound | 12 | Cytotoxicity against cancer cells |
Standard Chemotherapeutic Agent A | 20 | Cytotoxicity |
Standard Chemotherapeutic Agent B | 30 | Cytotoxicity |
Future Directions
Research into the biological activity of this compound is ongoing. Future studies aim to:
- Elucidate the detailed molecular mechanisms underlying its biological effects.
- Explore potential therapeutic applications in oncology and other disease areas.
- Investigate the compound's pharmacokinetics and toxicity profiles in greater detail.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how are reaction yields optimized?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between pyrazole derivatives and pinacolborane reagents. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to enhance reactivity .
- Solvent optimization : Use of anhydrous THF or DMF under inert atmosphere to prevent boronic ester hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Data Table :
Catalyst System | Solvent | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Pd(PPh₃)₄ | THF | 78 | 95 | |
PdCl₂(dppf) | DMF | 85 | 97 |
Q. How is the structural integrity of this compound validated experimentally?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, boron-linked methyl groups at δ 1.0–1.3 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve boron coordination geometry and confirm the absence of tautomeric shifts .
- Key Finding : The boron-dioxaborolane ring exhibits a planar geometry, with bond angles consistent with sp² hybridization at the boron center .
Q. What are the standard reaction conditions for Suzuki-Miyaura coupling using this compound?
- Methodology :
- Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv) to deprotonate the boronic ester .
- Temperature : 80–100°C for 12–24 hours .
- Workup : Aqueous extraction (NaHCO₃) followed by solvent evaporation .
Advanced Research Questions
Q. How can steric hindrance from the tetramethyl-dioxaborolane group be mitigated in cross-coupling reactions?
- Methodology :
- Ligand design : Bulky ligands (e.g., SPhos, RuPhos) reduce steric clashes and improve catalyst turnover .
- Microwave-assisted synthesis : Short reaction times (1–2 hours) at elevated temperatures (120°C) to overcome kinetic barriers .
Q. How do crystallographic data resolve discrepancies in NMR-based structural assignments?
- Methodology :
- Disorder modeling : SHELXL refinement to address boron-oxygen bond disorder in crystals .
- Comparative analysis : Overlay NMR-predicted tautomers with X-ray-resolved structures to identify dominant conformers .
Q. What strategies improve the stability of this compound under aqueous conditions?
- Methodology :
- Lyophilization : Freeze-drying after synthesis to minimize hydrolysis .
- Storage : –20°C under argon with molecular sieves to maintain anhydrous conditions .
- Stability Test Data :
Condition | Time (Days) | Degradation (%) |
---|---|---|
RT, air | 7 | 35 |
–20°C, argon | 30 | <5 |
Q. How is this compound utilized in synthesizing fused heterocyclic systems?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.